hDDAH-1-IN-1 TFA

Enzyme Inhibition Chemical Biology Nitric Oxide Pathway

hDDAH-1-IN-1 TFA (CAS 1229238-70-3) is a small-molecule inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). It belongs to the guanidine-based class and is specifically characterized as a non-amino acid catalytic site inhibitor, with a Ki of 18 μM for the purified human enzyme.

Molecular Formula C12H22F6N4O5
Molecular Weight 416.32 g/mol
Cat. No. B12432602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehDDAH-1-IN-1 TFA
Molecular FormulaC12H22F6N4O5
Molecular Weight416.32 g/mol
Structural Identifiers
SMILESCOCCNC(=NCCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H20N4O.2C2HF3O2/c1-13-7-6-12-8(10)11-5-3-2-4-9;2*3-2(4,5)1(6)7/h2-7,9H2,1H3,(H3,10,11,12);2*(H,6,7)
InChIKeyXIZCXZOQUJTQLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

hDDAH-1-IN-1 TFA: A Non-Amino Acid hDDAH-1 Inhibitor for Selective ADMA/NO Pathway Modulation


hDDAH-1-IN-1 TFA (CAS 1229238-70-3) is a small-molecule inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) . It belongs to the guanidine-based class and is specifically characterized as a non-amino acid catalytic site inhibitor, with a Ki of 18 μM for the purified human enzyme . This mechanism elevates intracellular asymmetric dimethylarginine (ADMA), an endogenous nitric oxide synthase (NOS) inhibitor, thereby providing a tool for probing NO-mediated pathophysiology without directly targeting NOS .

Why hDDAH-1-IN-1 TFA Cannot Be Replaced by Standard DDAH1 Inhibitors


Most DDAH1 inhibitors, such as L-257, L-291, and Cl-NIO, are arginine-based substrate analogs that also interact with other arginine-handling enzymes like NOS and arginase, limiting experimental interpretability [1]. In contrast, hDDAH-1-IN-1 TFA is a non-amino acid catalytic site inhibitor that does not significantly affect NOS or arginase activity at its effective concentration . This scaffold divergence fundamentally alters its selectivity profile, making generic substitution with arginine analogs scientifically invalid for studies requiring unambiguous DDAH1-specific effects on the ADMA/NO axis.

Quantitative Differentiation of hDDAH-1-IN-1 TFA: Evidence for Scientific Selection


Non-Amino Acid Scaffold Confers Selectivity Profile Distinct from Arginine-Based Inhibitors

hDDAH-1-IN-1 TFA is explicitly described as a 'non-amino acid catalytic site inhibitor' . In contrast, comparator inhibitors such as L-257, L-291, ZST316, Cl-NIO, and Ethyl-L-NIO are all arginine-based substrate analogs [1]. The non-amino acid scaffold of hDDAH-1-IN-1 TFA directly confers its selectivity profile: it potently inhibits hDDAH-1 (Ki = 18 μM) 'without significantly affecting NOSs and arginase' . This contrasts with arginine-based inhibitors like L-257, which, while selective for DDAH1 over DDAH2, still bears the structural hallmarks of a substrate analog and shows no direct inhibitory activity against NOS, but its overall selectivity profile is not defined as 'non-amino acid' .

Enzyme Inhibition Chemical Biology Nitric Oxide Pathway

Ki of 18 μM Places hDDAH-1-IN-1 TFA in the Moderate-Potency Range, Distinguishing It from High-Affinity Binders

hDDAH-1-IN-1 TFA inhibits purified hDDAH-1 with a Ki of 18 μM . This places it in a moderate-potency tier compared to high-affinity inhibitors like Cl-NIO (Ki = 1.3 μM ) and ZST316 (Ki = 1 μM ), but distinguishes it from weaker arginine analogs like Ethyl-L-NIO (Ki = 32 μM ). This intermediate affinity is a defining feature for experimental design: it provides a clear window between target engagement and off-target effects.

Biochemical Pharmacology Enzyme Kinetics Dose-Response

Functional Selectivity: No Significant Effect on NOS and Arginase Activity

Vendor technical data explicitly states that hDDAH-1-IN-1 TFA 'potently inhibits hDDAH-1 (Ki = 18 µM) without significantly affecting NOSs and arginase' . This functional selectivity is a key differentiator from arginine-based inhibitors like Cl-NIO, which, despite >500-fold selectivity against arginase and eNOS , still retains structural features common to arginine analogs. The explicit 'without significantly affecting' statement for hDDAH-1-IN-1 TFA provides a clear benchmark for users concerned with pathway-specific effects.

Selectivity Profiling Nitric Oxide Synthase Arginase

Chemical Structure Distinguishes hDDAH-1-IN-1 TFA from Arginine-Based DDAH1 Inhibitors

hDDAH-1-IN-1 TFA (IUPAC: N''-(4-aminobutyl)-N-(2-methoxyethyl)guanidine; bis(trifluoroacetic acid)) possesses a guanidine core but lacks the α-amino acid backbone characteristic of arginine-based inhibitors like L-257 and ZST316 . This structural divergence from the natural substrate L-arginine underlies its classification as a 'non-amino acid catalytic site inhibitor' and directly contributes to its distinct selectivity profile, as arginine-based inhibitors often retain affinity for other arginine-binding proteins [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Validated Application Scenarios for hDDAH-1-IN-1 TFA Based on Quantitative Evidence


Elucidating DDAH1-Specific Functions in the ADMA/NO Pathway with Minimal Off-Target Interference

hDDAH-1-IN-1 TFA is ideally suited for studies requiring unambiguous DDAH1 inhibition without confounding effects on NOS or arginase. Its non-amino acid scaffold and confirmed lack of significant NOS/arginase modulation enable researchers to attribute observed changes in ADMA levels and NO production directly to DDAH1 inhibition, a critical advantage over arginine-based inhibitors that may exhibit cross-reactivity [1].

Dose-Response Studies Requiring Reversible, Moderate-Affinity DDAH1 Inhibition

With a Ki of 18 μM , hDDAH-1-IN-1 TFA provides a suitable affinity window for exploring the concentration-dependent effects of DDAH1 inhibition. Unlike high-affinity irreversible inhibitors like Cl-NIO (Ki = 1.3 μM) , this compound allows for reversible, titratable inhibition, facilitating nuanced pharmacological studies of the ADMA/NO axis in cellular models.

Chemical Biology Tool for Differentiating DDAH1 from DDAH2 Isoform Functions

hDDAH-1-IN-1 TFA is described as a selective hDDAH-1 inhibitor . While direct isoform selectivity data (e.g., hDDAH-1 vs. hDDAH-2 IC50 ratios) are not explicitly provided in the accessed sources, its classification as 'selective' implies a preference for DDAH1. Researchers can leverage this property to probe isoform-specific roles in NO regulation, provided they independently validate selectivity in their specific assay systems.

Reference Compound for Developing Novel Non-Amino Acid DDAH1 Inhibitors

The unique non-amino acid guanidine scaffold of hDDAH-1-IN-1 TFA serves as a valuable reference point for medicinal chemistry efforts aiming to develop DDAH1 inhibitors with improved selectivity and pharmacokinetic properties. Its structure can inform the design of next-generation compounds that circumvent the limitations of arginine-based analogs [1].

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